2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl 2-pyridin-3-yl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-13-12(7-10)8-14(19-13)11-3-2-6-16-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFPQIZGNKFUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of Benzofuran Core

Benzofuran rings are commonly synthesized via:

- Cyclization of ortho-hydroxyaryl ketones or aldehydes under acidic or basic conditions.

- Palladium-catalyzed intramolecular coupling reactions.

For example, a hydroxybenzaldehyde derivative can be cyclized to benzofuran by dehydration and ring closure.

This strategy allows for the selective introduction of the pyridinyl group at the 2-position of the benzofuran ring.

Esterification of Carboxylic Acid at 5-Position

The carboxylic acid group at position 5 is converted to the methyl ester by:

- Fischer esterification : refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternative methods include using methyl iodide or dimethyl sulfate with a base for methylation.

- Use of coupling reagents (e.g., DCC, EDC) with methanol under mild conditions to form esters.

Detailed Research Findings and Reaction Conditions

Cross-Coupling Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of benzofuran | NBS or other halogenating agents | Introduces bromine or iodine at 2-position for coupling |

| Suzuki coupling | 3-Pyridylboronic acid, Pd(PPh3)4 catalyst, base (K2CO3), solvent (THF/H2O), 80-100 °C | High yield, selective coupling at 2-position |

Esterification Conditions

| Method | Reagents/Conditions | Yield & Purity |

|---|---|---|

| Fischer esterification | Methanol, H2SO4 catalyst, reflux 4-8 h | High yield (>85%), requires purification by recrystallization |

| Coupling reagent method | DCC or EDC, methanol, room temperature, 12-24 h | Mild conditions, good for sensitive substrates |

Representative Synthetic Scheme (Conceptual)

- Starting Material: 5-hydroxybenzofuran-2-carboxylic acid (or precursor)

- Halogenation: 5-hydroxybenzofuran-2-bromocarboxylic acid

- Suzuki Coupling: React with 3-pyridylboronic acid to yield 2-pyridin-3-yl-5-hydroxybenzofuran-5-carboxylic acid

- Esterification: Convert the carboxylic acid to methyl ester using methanol and acid catalyst

Alternative Catalytic and Green Chemistry Approaches

- InCl3-catalyzed one-pot synthesis under ultrasound irradiation has been reported for related ester syntheses, providing efficient, high-yielding, and environmentally friendly protocols in short reaction times (e.g., 20 min at 40 °C in 50% ethanol).

- Such catalytic systems may be adapted for benzofuran esterifications to improve yield and reduce reaction time.

Purification and Characterization

- Purification is typically achieved by recrystallization from ethanol or ethyl acetate/water mixtures.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Crystalline polymorphs can be studied to optimize pharmaceutical properties if relevant.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparación Con Compuestos Similares

Ethyl Ester Analog: 5-Hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-3-benzofurancarboxylic Acid Ethyl Ester Hydrochloride

- Structural Differences : The ethyl ester variant replaces the methyl ester with an ethyl group, increasing hydrophobicity. Additionally, it features a 4-methylpiperidinylmethyl and phenyl substituent instead of a pyridinyl group .

- Physicochemical Properties: The ethyl ester likely exhibits lower aqueous solubility compared to the methyl ester.

- Biological Implications : The piperidinyl group may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets. In contrast, the pyridinyl group in the target compound could favor interactions with peripheral nicotinic receptors or enzymes.

Comparison with Aliphatic and Fatty Acid Methyl Esters

Fatty Acid Methyl Esters (FAMEs)

Examples from –4 and 6–7 include palmitic, stearic, and octanoic acid methyl esters.

- Structural Contrast : FAMEs are linear aliphatic esters, lacking aromatic systems. The target compound’s benzofuran-pyridine framework confers rigidity and electronic conjugation absent in FAMEs.

- Stability : The benzofuran ester’s conjugated system may resist hydrolysis better than aliphatic esters, which are prone to enzymatic cleavage (e.g., by esterases) .

Oxoacid Methyl Esters ()

Compounds like 2-oxobutyric acid methyl ester and 3-oxohexanoic acid methyl ester feature ketone groups adjacent to esters.

- Reactivity : The α-ketone in oxoacid esters increases electrophilicity, making them reactive in transamination or condensation reactions. The target compound lacks such reactive sites, favoring stability in biological environments.

Comparison with Terpene-Derived Methyl Esters

Diterpene Methyl Esters ()

Examples include sandaracopimaric acid methyl ester and communic acid methyl esters.

- Structural Complexity : These compounds have polycyclic terpene backbones, contrasting with the planar benzofuran-pyridine system.

- Biological Activity : Terpene esters often exhibit antimicrobial or anti-inflammatory properties. The target compound’s pyridine moiety may instead target neurotransmitter pathways or kinases.

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Example | Key Features | Potential Applications |

|---|---|---|---|

| Aromatic Benzofuran Esters | Target Compound | Pyridinyl group, methyl ester, rigid aromatic system | Drug discovery, enzyme inhibition |

| Aliphatic Esters | Palmitic acid methyl ester | Linear hydrocarbon chain, hydrolytically labile | Biofuels, lipid studies |

| Terpene Esters | Sandaracopimaric acid methyl ester | Polycyclic backbone, natural product origin | Antimicrobial agents |

Table 2: Solubility and Stability

Research Findings and Implications

- Synthetic Accessibility : The target compound’s crystal structure could be determined using SHELX-based crystallography (e.g., SHELXL for refinement), similar to methods applied to other esters .

- Metabolic Stability : The methyl ester in the benzofuran system may exhibit slower hepatic clearance compared to aliphatic esters, as suggested by analogous compounds .

- Pharmacological Potential: The pyridine ring’s electron-rich nature could enable interactions with metalloenzymes or ion channels, distinguishing it from piperidine-containing analogs .

Actividad Biológica

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety with a pyridine ring, which contributes to its biological activity. The methyl ester functional group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Kinase B (PKB) : This compound has been shown to inhibit PKB, a crucial regulator in cell survival and proliferation pathways. By inhibiting PKB, it can induce apoptosis in cancer cells, thereby reducing tumor growth.

- Modulation of Signal Transduction Pathways : The compound influences several signal transduction pathways, including those involved in cell cycle regulation and apoptosis.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HCT116 (Colon Cancer) | 10.2 | |

| A549 (Lung Cancer) | 15.0 |

Case Studies

- Study on MCF-7 Cells : In a study evaluating the antiproliferative effects on MCF-7 cells, treatment with the compound resulted in a 50% reduction in cell viability at an IC50 of 12.5 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

- Animal Model Studies : In vivo studies demonstrated that administration of the compound in mice bearing HCT116 tumors led to significant tumor reduction compared to control groups. The compound was well-tolerated at doses up to 20 mg/kg, showing minimal toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its methyl ester group. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with an elimination half-life estimated at approximately 4 hours.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, and how are intermediates characterized?

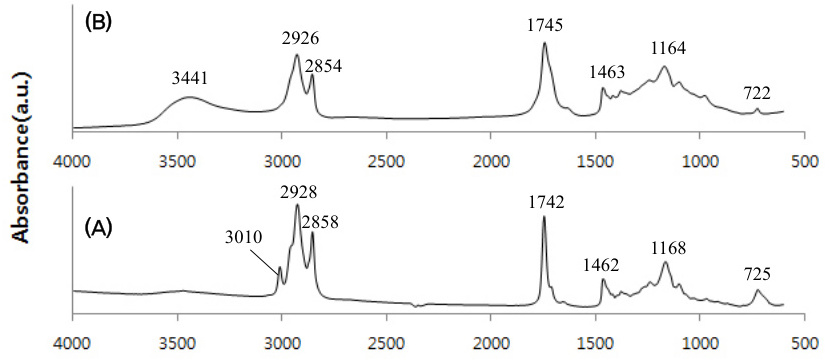

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methylating agents (e.g., methyl iodide) under basic conditions. Key intermediates, such as the benzofuran core and pyridinyl substituent, are typically prepared via cyclization reactions or cross-coupling strategies (e.g., Suzuki-Miyaura). Intermediates are characterized using IR spectroscopy (to confirm ester C=O stretches at ~1700 cm⁻¹), ¹H-NMR (to verify methyl ester protons at δ 3.8–4.0 ppm), and mass spectrometry (to confirm molecular ion peaks) . Purity is validated via elemental analysis (C, H, N ±0.4%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Identifies aromatic protons (benzofuran and pyridinyl rings) in δ 7.0–8.5 ppm and methyl ester protons. Overlapping signals may require COSY or NOESY for resolution.

- LC-MS : Ensures molecular weight accuracy (e.g., [M+H]⁺ peak) and detects impurities.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzofuran derivatives with anti-inflammatory or kinase-inhibitory activity). Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory potential) and compare with reference drugs (e.g., indomethacin). Include dose-response curves (1–100 µM) and cytotoxicity controls (e.g., MTT assay) to establish therapeutic indices .

Advanced Research Questions

Q. How can low yields in the final esterification step be optimized?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymes (lipases) to enhance esterification efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may require strict anhydrous conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% → 65% under 100°C, 20 min) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in ester groups).

- Isotopic labeling : Use deuterated analogs to assign overlapping signals.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Stable isotope tracing : Use ¹³C-labeled methyl esters to track degradation products .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological activity?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma protein binding, and tissue distribution.

- Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites.

- Species-specific models : Compare rodent and human cell lines to validate translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.